molecular formula C10H11FN2S B588607 2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- CAS No. 157763-39-8

2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl-

Cat. No.: B588607
CAS No.: 157763-39-8
M. Wt: 210.27
InChI Key: SZCXVYFGRKYUKS-UHFFFAOYSA-N
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Description

2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- is a chemical compound with the molecular formula C10H11FN2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- typically involves the reaction of 4-fluoro-2-nitroaniline with alpha,alpha-dimethylthioformamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a reducing agent, like hydrogen gas, to facilitate the reduction of the nitro group to an amine group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolemethanamine, 4-chloro-alpha,alpha-dimethyl-
  • 2-Benzothiazolemethanamine, 4-bromo-alpha,alpha-dimethyl-
  • 2-Benzothiazolemethanamine, 4-methyl-alpha,alpha-dimethyl-

Uniqueness

Compared to its analogs, 2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluoro-1,3-benzothiazol-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S/c1-10(2,12)9-13-8-6(11)4-3-5-7(8)14-9/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCXVYFGRKYUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=C(C=CC=C2S1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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